1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonyl group.
Properties
IUPAC Name |
[1-[(4-methylphenyl)methylsulfonyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-15-4-6-16(7-5-15)14-24(22,23)20-12-8-17(9-13-20)18(21)19-10-2-3-11-19/h4-7,17H,2-3,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBURXROYUAMRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by the introduction of the sulfonyl group. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine and pyrrolidine rings.
Sulfonylation reactions: to introduce the sulfonyl group using reagents such as sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its biological activity and potential therapeutic benefits.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Piperidine derivatives: Such as 4,4-dimethyl-1-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]piperidine.
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
